Dodecylethyldimethylammonium hydroxide

Übersicht

Beschreibung

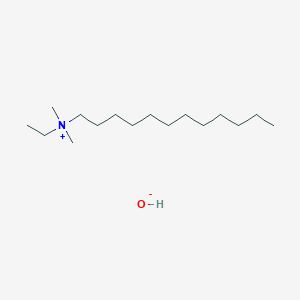

Dodecylethyldimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C16H37NO . It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by a long hydrophobic dodecyl chain and a hydrophilic ammonium head, making it an effective agent in reducing surface tension in aqueous solutions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecylethyldimethylammonium hydroxide can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with ethyl bromide and dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the product is continuously removed and purified through distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Dodecylethyldimethylammonium hydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The hydroxide ion in the compound can be substituted with other anions such as chloride or bromide through ion exchange reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium chloride or sodium bromide in aqueous solutions.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Quaternary ammonium salts with different anions.

Wissenschaftliche Forschungsanwendungen

Dodecylethyldimethylammonium hydroxide has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: Employed in the preparation of micelles and vesicles for drug delivery systems.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents

Wirkmechanismus

The mechanism of action of dodecylethyldimethylammonium hydroxide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The molecular targets include phospholipid bilayers and membrane proteins .

Vergleich Mit ähnlichen Verbindungen

Dodecyltrimethylammonium bromide: Similar structure but with a trimethylammonium head instead of an ethyldimethylammonium head.

Dodecylbenzenesulfonic acid: Another surfactant with a different functional group (sulfonic acid) but similar hydrophobic tail.

Cetyltrimethylammonium bromide: Longer hydrophobic chain (cetyl) compared to dodecyl

Uniqueness: Dodecylethyldimethylammonium hydroxide is unique due to its specific combination of a dodecyl chain and an ethyldimethylammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial properties .

Biologische Aktivität

Dodecylethyldimethylammonium hydroxide (DEDAH) is a quaternary ammonium compound that has garnered interest in various fields, particularly in biomedical applications due to its surfactant properties and biological activity. This article explores the biological activity of DEDA, including its mechanisms of action, toxicological profiles, and potential therapeutic applications.

DEDAH is characterized by a long hydrophobic dodecyl chain and a positively charged quaternary ammonium group. Its structure allows it to interact with biological membranes, influencing cellular processes. The chemical formula for DEDA is , and it is often used as a surfactant in formulations due to its ability to reduce surface tension.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- DEDAH exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown that DEDAH can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in antiseptic formulations .

-

Cytotoxic Effects :

- Research indicates that DEDAH can induce cytotoxicity in certain cancer cell lines. For instance, in studies involving anaplastic thyroid carcinoma (ATC) cells, formulations containing DEDAH demonstrated selective cytotoxicity when activated by photothermal therapy . The compound's ability to enhance the efficacy of gold nanoparticles (AuNPs) in targeting cancer cells has been particularly noted.

-

Cell Membrane Interaction :

- As a surfactant, DEDAH interacts with lipid bilayers, which can alter membrane permeability. This property is crucial for drug delivery systems where enhancing the absorption of poorly soluble drugs is necessary. The use of DEDA as a modifier in nanoparticle synthesis has shown promise in improving the biocompatibility and reducing toxicity compared to traditional surfactants like cetyltrimethylammonium bromide (CTAB) .

Toxicological Profile

The safety profile of DEDAH is critical for its application in pharmaceuticals and cosmetics. While it exhibits antimicrobial activity, the potential for toxicity must be assessed:

1. Photothermal Therapy Enhancement

A study investigated the use of DEDAH in synthesizing gold nanorods (GNRs) for photothermal therapy targeting ATC cells. The results indicated that GNRs synthesized with DEDAH showed reduced cytotoxicity compared to those made with CTAB while maintaining effective targeting capabilities when activated by laser irradiation .

2. Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of DEDAH, it was found to significantly reduce bacterial counts in contaminated water samples, showcasing its potential application as a disinfectant agent .

Comparative Analysis of Surfactants

The following table summarizes the biological activities and properties of DEDAH compared to other common surfactants:

| Surfactant | Antimicrobial Activity | Cytotoxicity | Biocompatibility | Applications |

|---|---|---|---|---|

| This compound (DEDAH) | High | Moderate | High | Drug delivery, photothermal therapy |

| Cetyltrimethylammonium bromide (CTAB) | Moderate | High | Low | Nanoparticle synthesis |

| Sodium dodecyl sulfate (SDS) | High | Moderate | Moderate | Detergent, electrophoresis |

Eigenschaften

IUPAC Name |

dodecyl-ethyl-dimethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2O/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMGYRFGSBZYHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172721 | |

| Record name | Dodecylethyldimethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19184-59-9 | |

| Record name | EDMA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylethyldimethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylethyldimethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylethyldimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.